molecular formula C20H23N3O3S2 B11551581 N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide

N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide

Cat. No.: B11551581
M. Wt: 417.5 g/mol
InChI Key: JFOVLJBBKLGPIL-UHFFFAOYSA-N
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Description

N,N-DIETHYL-4-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-DIETHYL-4-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction involving a thiourea derivative and a halogenated ketone The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N,N-DIETHYL-4-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amine derivative.

Scientific Research Applications

N,N-DIETHYL-4-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N,N-DIETHYL-4-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The thiazole ring and sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-DIETHYL-4-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE
  • N,N-DIMETHYL-4-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE
  • N,N-DIETHYL-4-{2-[(2-HYDROXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE

Uniqueness

N,N-DIETHYL-4-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and potential interactions with biological targets, while the thiazole ring provides stability and reactivity.

This detailed article provides a comprehensive overview of N,N-DIETHYL-4-{2-[(2-METHOXYPHENYL)AMINO]-1,3-THIAZOL-4-YL}BENZENE-1-SULFONAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H23N3O3S2

Molecular Weight

417.5 g/mol

IUPAC Name

N,N-diethyl-4-[2-(2-methoxyanilino)-1,3-thiazol-4-yl]benzenesulfonamide

InChI

InChI=1S/C20H23N3O3S2/c1-4-23(5-2)28(24,25)16-12-10-15(11-13-16)18-14-27-20(22-18)21-17-8-6-7-9-19(17)26-3/h6-14H,4-5H2,1-3H3,(H,21,22)

InChI Key

JFOVLJBBKLGPIL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=CC=C3OC

Origin of Product

United States

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